molecular formula C13H7BrO2 B13983612 1-Bromo-9H-xanthen-9-one

1-Bromo-9H-xanthen-9-one

Cat. No.: B13983612
M. Wt: 275.10 g/mol
InChI Key: SEYPXUPKSJRHEQ-UHFFFAOYSA-N
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Description

1-Bromo-9H-xanthen-9-one is a chemical compound with the molecular formula C13H7BrO2. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .

Preparation Methods

The synthesis of 1-Bromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Bromo-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Research has indicated that xanthone derivatives, including this compound, may have therapeutic potential due to their diverse biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-9H-xanthen-9-one and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological responses by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, some xanthone derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

1-Bromo-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other xanthone derivatives .

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

1-bromoxanthen-9-one

InChI

InChI=1S/C13H7BrO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H

InChI Key

SEYPXUPKSJRHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Br

Origin of Product

United States

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